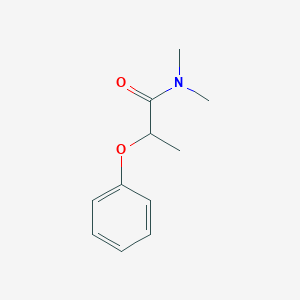

N,N-dimethyl-2-phenoxypropanamide

Description

The exact mass of the compound this compound is 193.110278721 g/mol and the complexity rating of the compound is 186. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(11(13)12(2)3)14-10-7-5-4-6-8-10/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUSSYOEWYUPKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of N,N-dimethyl-2-phenoxypropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Identifiers

The structural features of N,N-dimethyl-2-phenoxypropanamide include a chiral center at the second carbon of the propanamide chain, a polar tertiary amide group, and an aromatic phenoxy moiety.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₅NO₂

-

Chemical Structure:

/ CH - O - C₆H₅ / CH₃

Predicted Physicochemical Properties

The conversion of a carboxylic acid to its corresponding N,N-dimethylamide significantly alters its physicochemical properties. The loss of the acidic proton and the introduction of the dimethylamino group reduce hydrogen bonding capability while increasing polarity and molecular weight. The following table summarizes the predicted properties for this compound, with detailed explanations in the subsequent sections.

| Property | Predicted Value | Rationale |

| Molecular Weight | 193.24 g/mol | Calculated from the molecular formula C₁₁H₁₅NO₂. |

| Physical State | Colorless to pale yellow liquid or low-melting solid at room temperature. | Based on the properties of the precursor 2-phenoxypropanoic acid, which has a low melting point. The amidation is expected to result in a liquid or low-melting solid. |

| Melting Point | Lower than 29-30 °C | The precursor, (S)-2-phenylpropionic acid, has a melting point of 29-30°C[1]. The conversion of a carboxylic acid to a tertiary amide disrupts the hydrogen-bonding network, typically leading to a lower melting point. |

| Boiling Point | > 262 °C | The boiling point of the precursor acid is approximately 261-262 °C[1]. The increase in molecular weight and polarity from the N,N-dimethylamide group is expected to significantly increase the boiling point. |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, acetone); sparingly soluble in water. | The phenoxy and alkyl groups contribute to lipophilicity, while the tertiary amide provides polarity. It is expected to be more soluble in organic solvents than in water. |

| pKa | Not applicable in the typical aqueous range (0-14). | The molecule lacks a readily ionizable proton. Amides are extremely weak bases. |

| logP (Octanol-Water Partition Coefficient) | Predicted to be between 1.5 and 2.5. | The precursor acid has a logP of around 1.9. The conversion to the amide will alter lipophilicity, but it is expected to remain in a similar range, indicating moderate lipophilicity. |

Synthesis and Characterization

A plausible and common method for the synthesis of this compound is the amidation of its corresponding carboxylic acid, 2-phenoxypropanoic acid. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by a reaction with dimethylamine.

Caption: Synthetic workflow for this compound.

Predicted ¹H NMR Spectral Data

Confirmation of the structure would rely on spectroscopic methods, particularly ¹H NMR. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are:

-

7.35-6.90 (m, 5H): Protons on the phenyl ring of the phenoxy group.

-

4.80 (q, 1H): The methine proton at the C2 position, coupled to the C3 methyl protons.

-

3.10 (s, 3H) and 2.95 (s, 3H): Two distinct singlets for the N-methyl groups due to restricted rotation around the amide C-N bond.

-

1.65 (d, 3H): The methyl protons at the C3 position, coupled to the C2 methine proton.

Experimental Protocols for Physicochemical Property Determination

The following are standard experimental protocols to determine the key physicochemical properties of a novel compound like this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a precise method for determining the melting temperature and heat of fusion of a substance.[2][3]

-

Principle: DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[4] An endothermic peak is observed as the sample melts, with the peak temperature corresponding to the melting point.[5]

-

Procedure:

-

Calibrate the DSC instrument using certified standards (e.g., indium).

-

Accurately weigh approximately 2-5 mg of the purified, dry sample into an aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan is used as the reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Record the heat flow versus temperature to obtain the DSC thermogram. The onset or peak of the melting endotherm is taken as the melting point.[3]

-

Caption: Workflow for Melting Point Determination by DSC.

Determination of Boiling Point by the Thiele Tube Method

This micro-method is suitable for determining the boiling point of small quantities of a liquid.[6]

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[7] This is observed as the point where a continuous stream of bubbles from an inverted capillary tube ceases, and the liquid is drawn into the capillary.

-

Procedure:

-

Place a few milliliters of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed at one end) and place it into the test tube with the open end down.

-

Attach the test tube to a thermometer and immerse the setup in a Thiele tube containing mineral oil.[7]

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the capillary.

-

Once a continuous stream of bubbles is observed, remove the heat.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[6]

-

Determination of Solubility

This protocol determines the qualitative solubility of the compound in various solvents.

-

Principle: The solubility is determined by observing the formation of a clear, homogeneous solution after adding a specified amount of solute to a solvent.[8][9]

-

Procedure:

-

Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a series of test tubes.

-

To each tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, DMSO, acetone, hexane).

-

Agitate the tubes vigorously (e.g., by vortexing) for 1-2 minutes at a controlled temperature.[10]

-

Visually inspect each tube for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is classified as soluble in that solvent at that concentration. If not, it is classified as sparingly soluble or insoluble.

-

Determination of pKa by Potentiometric Titration

For this compound, which lacks an acidic proton, this method would be used to confirm the absence of a pKa in the aqueous range.

-

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated pH electrode.[11][12] The pKa is determined from the inflection point of the titration curve.[13]

-

Procedure:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[11]

-

Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent if needed to ensure solubility).

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added. The absence of a clear inflection point in the pH range of 2-12 would confirm the lack of an ionizable group in this range.

-

Conclusion

This technical guide provides a predictive overview of the physicochemical properties of this compound, a compound for which direct experimental data is currently lacking. The predictions, based on established chemical principles and the properties of its precursor, suggest it is likely a liquid or low-melting solid with moderate lipophilicity and a high boiling point. The provided experimental protocols offer a clear path for researchers to empirically determine these properties, enabling further development and characterization of this molecule.

References

- 1. (S)-2-phenyl propionic acid, 7782-24-3 [thegoodscentscompany.com]

- 2. Differential scanning calorimetry [cureffi.org]

- 3. scielo.br [scielo.br]

- 4. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Synthesis of N,N-dimethyl-2-phenoxypropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for N,N-dimethyl-2-phenoxypropanamide, a valuable compound in chemical research and development. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a tertiary amide with potential applications in various fields of chemical and pharmaceutical research. Its synthesis involves the formation of an ether linkage and an amide bond. The most logical and widely applicable synthetic approach is a two-step process: the synthesis of the precursor 2-phenoxypropanoic acid, followed by its amidation with dimethylamine.

Synthetic Pathways

The primary route for the synthesis of this compound is outlined below. It involves two key transformations:

-

Step 1: Williamson Ether Synthesis to form 2-phenoxypropanoic acid from phenol and a propanoic acid derivative.

-

Step 2: Amidation of 2-phenoxypropanoic acid with dimethylamine.

This pathway is illustrated in the following diagram:

Figure 1: General synthesis pathway for this compound.

Step 1: Synthesis of 2-Phenoxypropanoic Acid

The formation of the phenoxy ether linkage is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. A common method is the reaction of phenol with 2-chloropropionic acid in the presence of a base.

Experimental Protocol:

A detailed experimental protocol for this step is described in a patent, outlining the reaction of phenol and 2-chloropropionic acid under alkaline conditions[1].

-

Reaction Setup: In a suitable reaction vessel, dissolve phenol in water containing an alkali such as sodium hydroxide.

-

Reagent Addition: Add 2-chloropropionic acid to the solution. The molar ratio of phenol to 2-chloropropionic acid is typically 1:1.2-1.5[1]. The molar ratio of phenol to alkali is in the range of 1:1.2-5.0[1].

-

Reaction Conditions: Heat the reaction mixture to a temperature of 60-70°C and maintain it for 5-6 hours with stirring[1].

-

Workup and Isolation: After the reaction is complete, cool the mixture and acidify with a suitable acid to a faintly acidic pH. The product, 2-phenoxypropanoic acid, will precipitate as a white solid and can be isolated by filtration[1].

Table 1: Summary of Reaction Parameters for the Synthesis of 2-Phenoxypropanoic Acid

| Parameter | Value | Reference |

| Phenol:2-Chloropropionic Acid (molar ratio) | 1 : (1.2 - 1.5) | [1] |

| Phenol:Alkali (molar ratio) | 1 : (1.2 - 5.0) | [1] |

| Reaction Temperature | 60 - 70 °C | [1] |

| Reaction Time | 5 - 6 hours | [1] |

Step 2: Amidation of 2-Phenoxypropanoic Acid

The final step is the formation of the amide bond. This can be achieved through several methods, with the most common being the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with dimethylamine. Direct amidation using coupling agents is also a viable alternative.

This is a highly efficient and widely used method for the synthesis of N,N-disubstituted amides.

Figure 2: Amidation via an acyl chloride intermediate.

Experimental Protocol:

-

Formation of 2-Phenoxypropanoyl Chloride:

-

Dissolve 2-phenoxypropanoic acid in a suitable organic solvent[1].

-

Add an acyl chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The molar ratio of the acid to the chlorinating agent is typically 1:1.2-2.0[1].

-

The reaction is generally carried out at a temperature of 15-40°C for 5-7 hours[1].

-

After the reaction is complete, the excess solvent and acyl chlorinating agent are removed, often under reduced pressure, to yield the crude 2-phenoxypropanoyl chloride[1][2]. The product can be purified by distillation[1].

-

-

Reaction with Dimethylamine:

-

Prepare a solution of dimethylamine in an organic solvent. The concentration is typically in the range of 20-45% by mass[2].

-

Cool the dimethylamine solution to between -10 and 25°C[2].

-

Slowly add the 2-phenoxypropanoyl chloride to the stirred dimethylamine solution[2].

-

After the addition is complete, heat the reaction mixture to 40-80°C and maintain for 2-8 hours[2].

-

Upon completion, the product, this compound, can be purified from the reaction mixture.

-

Table 2: Summary of Reaction Parameters for Amidation via Acyl Chloride

| Step | Parameter | Value | Reference |

| Acyl Chloride Formation | Acid:Chlorinating Agent (molar ratio) | 1 : (1.2 - 2.0) | [1] |

| Reaction Temperature | 15 - 40 °C | [1] | |

| Reaction Time | 5 - 7 hours | [1] | |

| Amidation | Dimethylamine Solution Concentration | 20 - 45% (w/w) | [2] |

| Initial Reaction Temperature | -10 to 25 °C | [2] | |

| Final Reaction Temperature | 40 - 80 °C | [2] | |

| Reaction Time | 2 - 8 hours | [2] |

Direct amidation of the carboxylic acid with dimethylamine can be achieved using coupling agents. This method avoids the isolation of the acyl chloride intermediate.

Figure 3: Direct amidation using a coupling agent.

Experimental Protocol:

A general procedure for the direct amidation of phenylacetic acid derivatives catalyzed by nickel(II) chloride has been reported and can be adapted for 2-phenoxypropanoic acid[3].

-

Reaction Setup: To a solution of 2-phenoxypropanoic acid in a solvent such as toluene, add a catalytic amount of a coupling agent (e.g., 10 mol% NiCl₂)[3].

-

Reagent Addition: Stir the mixture at an elevated temperature (e.g., 80°C) for a short period, then add dimethylamine (or a solution thereof)[3].

-

Reaction Conditions: Seal the reaction vessel and heat the mixture to around 110°C for approximately 20 hours[3].

-

Workup and Isolation: After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is then washed sequentially with an acidic solution (e.g., 1 M HCl) and a basic solution (e.g., saturated NaHCO₃). The organic layer is dried and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography[3].

Table 3: Summary of Reaction Parameters for Direct Amidation

| Parameter | Value | Reference |

| Catalyst | NiCl₂ (10 mol%) | [3] |

| Solvent | Toluene | [3] |

| Reaction Temperature | 110 °C | [3] |

| Reaction Time | 20 hours | [3] |

Data Presentation

The following table summarizes the key quantitative data gathered from the cited literature for analogous reactions, which can serve as a benchmark for the synthesis of this compound.

Table 4: Summary of Yields for Analogous Amide Syntheses

| Reaction | Product | Yield | Reference |

| Amidation of Phenylacetic Acid Derivatives with Benzylamine Derivatives (NiCl₂ catalyzed) | N-Benzyl-2-phenylacetamide derivatives | Moderate to Excellent | [3] |

| Reaction of Propionyl Chloride with Dimethylamine | N,N-dimethylpropionamide | High (not specified) | [2] |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the initial formation of 2-phenoxypropanoic acid via a Williamson ether synthesis, followed by amidation with dimethylamine. The amidation can be performed either by converting the carboxylic acid to its acyl chloride or through a direct coupling reaction. The choice of method will depend on the desired scale, available reagents, and purification capabilities. The experimental protocols and data presented in this guide provide a solid foundation for the successful synthesis of this target molecule.

References

- 1. CN107827734A - A kind of synthesis technique of 2 phenoxy group propionyl chloride - Google Patents [patents.google.com]

- 2. CN1861559A - Preparation method of 2- (substituted phenoxy) propionyl chloride - Google Patents [patents.google.com]

- 3. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Core Mechanism of Action of N,N-dimethyl-2-phenoxypropanamide

Notice: Following a comprehensive search of available scientific literature and databases, no specific information regarding the mechanism of action, biological activity, or associated signaling pathways for N,N-dimethyl-2-phenoxypropanamide has been found. The information presented in this document is based on the analysis of structurally related compounds and general principles of pharmacology and biochemistry. Therefore, the content herein is predictive and should be treated as a hypothetical framework for potential research directions rather than established scientific fact.

Introduction

This compound is a small molecule belonging to the propanamide class of compounds. Its structure, featuring a phenoxy group at the second position of the propanamide backbone and two methyl groups on the amide nitrogen, suggests potential interactions with biological systems. While direct experimental evidence is lacking, this guide will explore a theoretical mechanism of action based on the known activities of similar chemical structures.

Hypothetical Biological Targets and Signaling Pathways

Based on the structural motifs present in this compound, several potential biological targets can be postulated. The phenoxy and propanamide moieties are found in various bioactive molecules, including herbicides, fungicides, and pharmaceuticals.

2.1. Potential as a Modulator of Hormonal Pathways

The phenoxyacetic acid and propionic acid moieties are characteristic of certain classes of herbicides that act as synthetic auxins. Although this compound is an amide derivative, it is conceivable that it could be hydrolyzed in vivo to 2-phenoxypropanoic acid, which might then interact with auxin signaling pathways in plants. In mammals, the phenoxy group is present in various compounds that interact with nuclear receptors.

Hypothesized Signaling Pathway: Nuclear Receptor Modulation

A plausible, though unverified, mechanism of action in mammalian systems could involve the modulation of nuclear receptors.

Caption: Hypothetical signaling pathway of this compound as a modulator of nuclear receptors.

2.2. Potential as an Enzyme Inhibitor

The amide linkage in this compound could make it a substrate or inhibitor for various hydrolases, such as amidases or proteases. The specific target would depend on the overall three-dimensional shape and electronic properties of the molecule.

Proposed Experimental Protocols to Elucidate the Mechanism of Action

To investigate the hypothetical mechanisms of action, a systematic experimental approach is necessary.

3.1. Target Identification and Validation

-

Protocol 1: Broad-Spectrum Pharmacological Screening:

-

Synthesize and purify this compound.

-

Submit the compound to a broad-spectrum pharmacological screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) to assess its activity against a wide range of receptors, ion channels, and enzymes.

-

Analyze the screening data to identify potential primary targets.

-

-

Protocol 2: Affinity Chromatography:

-

Immobilize this compound on a solid support (e.g., sepharose beads).

-

Prepare a cell lysate or tissue extract.

-

Incubate the lysate with the immobilized compound to allow for binding of target proteins.

-

Wash away non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

3.2. Signaling Pathway Analysis

-

Protocol 3: Western Blot Analysis for Key Signaling Proteins:

-

Treat cultured cells with this compound at various concentrations and time points.

-

Prepare cell lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with antibodies against key signaling proteins (e.g., phosphorylated forms of kinases, transcription factors) that were implicated in the initial screening.

-

Detect and quantify changes in protein levels or phosphorylation status.

-

Workflow for Elucidating the Mechanism of Action

Caption: A logical workflow for the experimental determination of the mechanism of action.

Quantitative Data Summary (Hypothetical)

As no experimental data is available, the following table is a template for how quantitative data for this compound could be presented once obtained.

| Assay Type | Target | Parameter | Value | Units |

| Binding Assay | Hypothetical Receptor X | Ki | TBD | nM |

| Enzyme Assay | Hypothetical Enzyme Y | IC50 | TBD | µM |

| Cell-based Assay | Cell Line Z | EC50 | TBD | µM |

TBD: To Be Determined

Conclusion

The mechanism of action of this compound remains to be elucidated. This guide provides a hypothetical framework based on its chemical structure, suggesting potential interactions with nuclear receptors or enzymes. The proposed experimental workflows offer a clear path for future research to uncover the pharmacological properties of this compound. Without experimental data, any discussion on its mechanism of action is purely speculative. Researchers are encouraged to perform the outlined experiments to generate the necessary data to understand its biological effects.

An In-depth Technical Guide on the Biological Activity of N,N-dimethyl-2-phenoxypropanamide

Notice: Following a comprehensive review of available scientific literature and databases, it has been determined that there is no publicly accessible research detailing the biological activity of N,N-dimethyl-2-phenoxypropanamide. The following sections, which would typically detail the quantitative data, experimental protocols, and signaling pathways, remain unpopulated due to this lack of information.

Quantitative Data Summary

A thorough search of scientific databases has not yielded any quantitative data regarding the biological activity of this compound. Therefore, a table summarizing key metrics such as IC50, EC50, binding affinities, or other measures of efficacy cannot be provided at this time.

Experimental Protocols

Detailed methodologies for key experiments investigating the biological activity of this compound are not available in the current body of scientific literature. Information regarding specific assays, reagents, and analytical methods used to evaluate this compound has not been published.

Signaling Pathways and Mechanisms of Action

There is currently no available information on the signaling pathways modulated by this compound. Consequently, diagrams of signaling pathways, experimental workflows, or logical relationships involving this compound cannot be generated.

Unveiling the Herbicidal Potential of N,N-dimethyl-2-phenoxypropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound N,N-dimethyl-2-phenoxypropanamide is not a recognized herbicide, and there is no publicly available research on its herbicidal properties. This guide, therefore, presents a hypothetical framework for its investigation based on the well-established properties of the broader class of phenoxy herbicides.

Executive Summary

This compound belongs to the chemical class of phenoxy herbicides, a group of compounds that have been instrumental in agriculture for the control of broadleaf weeds.[1][2] The core structure, featuring a phenoxy ring linked to an amide group, suggests a potential mode of action as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[3][4][5] This guide outlines a comprehensive research program to elucidate the herbicidal potential of this compound, detailing its hypothetical mechanism of action, proposed experimental protocols for its evaluation, and standardized data presentation formats. The objective is to provide a robust framework for the systematic investigation of this novel compound.

Hypothetical Mechanism of Action: Synthetic Auxin Activity

It is postulated that this compound functions as a synthetic auxin. Upon absorption by the plant, it is hypothesized to bind to auxin receptors, leading to the deregulation of auxin-responsive genes.[3][5] This disruption of normal hormonal balance is expected to induce rapid and uncontrolled cell division and elongation, ultimately resulting in plant death.[4] The primary mode of action is anticipated to be most effective against broadleaf weeds, with grasses exhibiting higher tolerance.[2][5]

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to herbicidal effects.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

A tiered approach is recommended to systematically evaluate the herbicidal properties of this compound.

Tier 1: Primary Screening - Whole Plant Assays

Objective: To determine the herbicidal efficacy and selectivity of this compound on a range of monocot and dicot plant species.

Methodology:

-

Plant Cultivation: Grow representative monocot (e.g., Zea mays, Avena sativa) and dicot (e.g., Arabidopsis thaliana, Sinapis alba) species in a controlled environment (22°C, 16h light/8h dark cycle).

-

Compound Application: At the 2-3 leaf stage, apply this compound at a range of concentrations (e.g., 10, 100, 1000 µg/mL) as a foliar spray. Include a vehicle control (e.g., acetone/water mixture) and a positive control (e.g., 2,4-D).

-

Evaluation: Assess phytotoxicity at 7, 14, and 21 days after treatment (DAT). Record visual injury (e.g., chlorosis, necrosis, epinasty) and measure plant height and fresh weight.

Tier 2: Dose-Response and IC50 Determination

Objective: To quantify the herbicidal activity of this compound and determine the concentration required to inhibit growth by 50% (IC50).

Methodology:

-

Plant Selection: Choose the most sensitive dicot species from the primary screening.

-

Dose Range: Based on Tier 1 results, establish a more refined range of 8-10 concentrations of this compound.

-

Application and Evaluation: Follow the application and evaluation protocol from Tier 1.

-

Data Analysis: Plot the percentage of growth inhibition against the logarithm of the compound concentration. Use a sigmoidal dose-response curve to calculate the IC50 value.

Tier 3: Mechanistic Studies - Auxin-Responsive Gene Expression

Objective: To investigate the molecular mechanism of action by analyzing the expression of known auxin-responsive genes.

Methodology:

-

Plant Material: Use a model dicot species such as Arabidopsis thaliana.

-

Treatment: Treat seedlings with the IC50 concentration of this compound for various time points (e.g., 0, 1, 3, 6, 12 hours).

-

RNA Extraction and qRT-PCR: Extract total RNA from the treated seedlings. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of auxin-responsive genes (e.g., GH3, SAUR family genes). Use a housekeeping gene (e.g., Actin) for normalization.

Data Presentation

Quantitative data should be summarized in the following tabular formats for clarity and comparative analysis.

Table 1: Primary Screening of Herbicidal Activity (21 DAT)

| Compound | Concentration (µg/mL) | Zea mays (% Injury) | Avena sativa (% Injury) | Arabidopsis thaliana (% Injury) | Sinapis alba (% Injury) |

| Vehicle Control | - | 0 | 0 | 0 | 0 |

| This compound | 10 | ||||

| 100 | |||||

| 1000 | |||||

| 2,4-D (Positive Control) | 100 |

Table 2: Dose-Response Data for Sinapis alba (14 DAT)

| Concentration (µg/mL) | Log(Concentration) | Mean Fresh Weight (g) | % Growth Inhibition |

| 0 (Control) | - | 0 | |

| [Conc. 1] | |||

| [Conc. 2] | |||

| ... | |||

| [Conc. 8] |

Table 3: Relative Expression of Auxin-Responsive Genes in Arabidopsis thaliana

| Gene | Treatment Time (hours) | Fold Change (vs. 0h) | p-value |

| GH3.1 | 1 | ||

| 3 | |||

| 6 | |||

| 12 | |||

| SAUR15 | 1 | ||

| 3 | |||

| 6 | |||

| 12 |

Proposed Experimental Workflow

The following diagram outlines the logical flow of the proposed research program.

References

An In-depth Technical Guide to N,N-disubstituted-2-phenoxypropanamide Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-disubstituted-2-phenoxypropanamide analogues, with a primary focus on the well-documented herbicidal and crop safener activities of compounds such as N,N-diethyl-2-phenoxypropanamide. This document details the synthetic methodologies for these compounds, presents quantitative structure-activity relationship (SAR) data, and describes relevant experimental protocols. Furthermore, it elucidates the known mechanisms of action and signaling pathways associated with their biological effects. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows and logical relationships, offering a clear and concise reference for researchers in agrochemistry and drug development.

Introduction

The N,N-disubstituted-2-phenoxypropanamide scaffold is a key structural motif in a range of biologically active compounds. While the initial focus of this guide was on the N,N-dimethyl analogue, the available scientific literature points to more extensive research on its N,N-diethyl counterpart and related derivatives, particularly in the field of agrochemicals. These compounds have demonstrated significant potential as both herbicides and herbicide safeners, substances that protect crops from herbicide-induced damage without affecting the herbicide's efficacy against weeds.[1] This guide will primarily focus on the synthesis, biological activity, and mechanism of action of N,N-diethyl-2-phenoxypropanamide and its structural analogues.

Synthesis of N,N-diethyl-2-phenoxypropanamide

The synthesis of N,N-diethyl-2-phenoxypropanamide and its analogues is typically achieved through a multi-step process that involves the formation of a 2-phenoxypropanoic acid intermediate, followed by amidation.

General Synthesis of 2-phenoxypropanoic acid

The synthesis of the 2-phenoxypropanoic acid precursor can be accomplished via several routes. One common method involves the reaction of a phenol with an α-haloalkanoic acid ester, followed by hydrolysis.

Amidation of 2-phenoxypropanoic acid

The final step in the synthesis is the amidation of the 2-phenoxypropanoic acid with the desired dialkylamine. This is often achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with the amine.

A general experimental protocol for the amidation step is as follows:

Protocol: Amidation of 2-phenoxypropanoic acid

-

Acid Chloride Formation: To a solution of 2-phenoxypropanoic acid (1 equivalent) in an inert solvent such as toluene, add thionyl chloride (1.1-1.5 equivalents) dropwise at room temperature. Heat the reaction mixture to 50-60°C and stir for 1-2 hours, or until the evolution of gas ceases. The reaction can be monitored by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch.

-

Amidation: In a separate flask, dissolve diethylamine (2-3 equivalents) in the same inert solvent and cool the solution in an ice bath. Slowly add the freshly prepared 2-phenoxypropanoyl chloride solution to the diethylamine solution while maintaining the temperature below 10°C.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-diethyl-2-phenoxypropanamide.

-

Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Biological Activity and Structure-Activity Relationships (SAR)

N,N-diethyl-2-phenoxypropanamide and its analogues are primarily known for their herbicidal and herbicide safener activities.

Herbicidal Activity

Certain phenoxypropanamide derivatives exhibit herbicidal properties, often by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species.[2] This enzyme is crucial for fatty acid biosynthesis, and its inhibition leads to the death of the weed.

Herbicide Safener Activity

Perhaps the more significant application of N,N-diethyl-2-phenoxypropanamide analogues is as herbicide safeners. They have been shown to protect crops, particularly cereals like maize, from the phytotoxic effects of certain herbicides.[3] The safener enhances the crop's ability to metabolize and detoxify the herbicide, often through the induction of detoxification enzymes like cytochrome P450 monooxygenases and glutathione S-transferases (GSTs).[1]

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the herbicidal activity of some phenoxypropanamide derivatives against various weed species.

| Compound ID | R1 | R2 | R3 | Weed Species | Inhibition (%) at 150 g a.i./ha | Reference |

| 1a | H | H | H | Echinochloa crus-galli | 65 | [4] |

| 1b | H | H | H | Digitaria sanguinalis | 70 | [4] |

| 1c | H | H | H | Setaria viridis | 80 | [4] |

| 2a | 4-Cl | H | H | Echinochloa crus-galli | 75 | [4] |

| 2b | 4-Cl | H | H | Digitaria sanguinalis | 80 | [4] |

| 2c | 4-Cl | H | H | Setaria viridis | 85 | [4] |

Note: The specific structures for R1, R2, and R3 substitutions on the phenoxy ring for the compounds in the referenced study were not fully detailed in the snippet.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the safener activity of N,N-diethyl-2-phenoxypropanamide analogues involves the enhancement of herbicide metabolism in the protected crop.

Induction of Detoxification Enzymes

Safeners are known to induce the expression and activity of key detoxification enzymes, including:

-

Cytochrome P450 monooxygenases (P450s): These enzymes often catalyze the initial oxidation of the herbicide molecule, making it more water-soluble and susceptible to further metabolism.[1]

-

Glutathione S-transferases (GSTs): GSTs catalyze the conjugation of glutathione to the herbicide or its metabolites, a critical step in their detoxification and subsequent sequestration into the vacuole.

-

UDP-glucosyltransferases (UGTs): These enzymes can also contribute to the detoxification process by conjugating glucose to the herbicide.[1]

The induction of these enzymatic pathways allows the crop to rapidly metabolize the herbicide to non-toxic forms, thus preventing cellular damage.

Signaling Pathways

The precise signaling pathways that lead to the induction of these detoxification enzymes by safeners are complex and not fully elucidated. However, it is believed that safeners may act as signaling molecules that trigger a stress response in the plant, leading to the upregulation of these protective genes. This response is likely mediated by a network of transcription factors and other regulatory proteins.

Experimental Protocols

Herbicide and Safener Potting Activity Test

This protocol is a standard method for evaluating the herbicidal and safener efficacy of test compounds.

Protocol: Potting Activity Test

-

Plant Material: Select uniform seedlings of the target crop (e.g., maize) and weed species (e.g., Setaria viridis, Echinochloa crus-galli).

-

Planting: Plant the seedlings in pots containing a suitable growth medium.

-

Treatment: At the appropriate growth stage (e.g., 2-3 leaf stage), apply the test compounds. For safener testing, the safener is typically applied in a tank mix with the herbicide. A commercial herbicide is used as a positive control.[4]

-

Application: Apply the treatments as a foliar spray at a defined dosage (e.g., 150 g a.i./ha).[4]

-

Evaluation: After a set period (e.g., 21-25 days), visually assess the plants for signs of phytotoxicity (for crops) and herbicidal efficacy (for weeds).[4] Quantitative measurements such as plant height and dry biomass can also be taken.

Visualizations

Synthesis Workflow

Caption: General synthesis workflow for N,N-diethyl-2-phenoxypropanamide.

Safener Mechanism of Action

Caption: Simplified mechanism of action for herbicide safeners.

Conclusion

N,N-disubstituted-2-phenoxypropanamide derivatives, particularly N,N-diethyl-2-phenoxypropanamide, represent a significant class of agrochemicals with valuable applications as herbicides and, more notably, as herbicide safeners. Their synthesis is well-established, and their mechanism of action, centered on the induction of crop detoxification pathways, is a key area of ongoing research. The structure-activity relationship data, though not exhaustive for all analogues, provides a solid foundation for the design of new and more effective compounds. This technical guide serves as a foundational resource for researchers aiming to further explore and exploit the potential of this important chemical scaffold.

References

Spectroscopic and Structural Elucidation of N,N-dimethyl-2-phenoxypropanamide: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-dimethyl-2-phenoxypropanamide. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a combination of predicted spectroscopic data and experimental data for the closely related structural analog, N,N-dimethyl-2-phenylpropanamide. This approach offers valuable insights into the expected spectral characteristics and provides a robust framework for the analysis of this compound class.

Predicted Spectroscopic Data for this compound

To facilitate the identification and characterization of this compound, predicted ¹H NMR, ¹³C NMR, and mass spectrometry data have been generated using computational methods. These predictions are based on established algorithms and provide a reliable estimation of the expected spectral features.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.25 | m | 2H | Ar-H (ortho) |

| 7.05 - 6.95 | m | 3H | Ar-H (meta, para) |

| 4.80 | q | 1H | O-CH |

| 3.10 | s | 3H | N-CH₃ |

| 2.95 | s | 3H | N-CH₃ |

| 1.60 | d | 3H | CH-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (ppm) | Assignment |

| 172.5 | C=O |

| 157.0 | Ar-C (ipso, attached to O) |

| 129.5 | Ar-C (ortho) |

| 124.0 | Ar-C (para) |

| 121.0 | Ar-C (meta) |

| 75.0 | O-CH |

| 37.0 | N-CH₃ |

| 35.5 | N-CH₃ |

| 18.0 | CH-CH₃ |

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 193 | [M]⁺ |

| 121 | [C₆H₅O-CH-CH₃]⁺ |

| 94 | [C₆H₅OH]⁺ |

| 72 | [C₃H₆NO]⁺ |

Experimental Spectroscopic Data for the Analog: N,N-dimethyl-2-phenylpropanamide

Experimental data for the structural analog, N,N-dimethyl-2-phenylpropanamide, provides a valuable reference for validating the predicted data and understanding the influence of the phenoxy group.

Table 4: Experimental ¹H and ¹³C NMR Data for N,N-dimethyl-2-phenylpropanamide

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | 7.35 - 7.20 (m, 5H) | m | Ar-H |

| 3.65 (q, 1H) | q | CH | |

| 2.95 (s, 3H) | s | N-CH₃ | |

| 2.85 (s, 3H) | s | N-CH₃ | |

| 1.45 (d, 3H) | d | CH-CH₃ | |

| ¹³C NMR | 173.8 | - | C=O |

| 141.6 | - | Ar-C (ipso) | |

| 128.5 (2C) | - | Ar-C | |

| 127.9 (2C) | - | Ar-C | |

| 126.2 | - | Ar-C | |

| 45.4 | - | CH | |

| 37.3 | - | N-CH₃ | |

| 35.6 | - | N-CH₃ | |

| 18.2 | - | CH-CH₃ |

Note: This data is sourced from supplementary information of a publication by the Royal Society of Chemistry.

Table 5: Key IR Absorption Bands for an Analogous Phenylpropanamide Derivative

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1645 | Strong | C=O stretch (amide) |

| ~1495, 1450 | Medium | C=C stretch (aromatic) |

Note: This data is based on typical values for similar structures and may vary slightly.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds such as this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

3.2 Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. For a solid sample, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained from a thin film of the compound deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent. The spectrum is recorded over a range of 4000-400 cm⁻¹.

3.3 Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (e.g., by electron impact) and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is detected.

Visualizations

The following diagrams illustrate the relationships between the target compound and its analog, as well as a typical workflow for spectroscopic analysis.

An In-depth Technical Guide to the Environmental Fate and Degradation of Structurally Related Chloroacetanilide Herbicides

Disclaimer: Information regarding the environmental fate and degradation of N,N-dimethyl-2-phenoxypropanamide is not available in the public domain. This guide provides a comprehensive overview of the environmental fate of two structurally related chloroacetanilide herbicides, alachlor and propachlor . These compounds share the N-disubstituted acetamide functional group, which is a key structural feature that influences their environmental behavior and degradation pathways. The information presented here serves as a surrogate to understand the potential environmental fate of this compound.

This technical guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the hydrolysis, photolysis, and biodegradation of alachlor and propachlor, along with experimental protocols and visual representations of degradation pathways.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, play a role in the environmental dissipation of chloroacetanilide herbicides. The rates of these processes are influenced by environmental factors such as pH, temperature, and the presence of photosensitizers.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For chloroacetanilide herbicides like alachlor and propachlor, hydrolysis can be a significant degradation pathway, particularly under certain pH conditions.

Alachlor is relatively stable to hydrolysis under neutral and acidic conditions. However, its hydrolysis rate increases in alkaline environments[1]. The process involves the cleavage of the amide bond or the substitution of the chlorine atom.

Propachlor also undergoes hydrolysis, and its stability is pH-dependent.

Table 1: Hydrolysis Data for Alachlor

| pH | Temperature (°C) | Half-life (t½) | Rate Constant | Reference |

| 3-7 | Ambient | Stable | Not significant | [1] |

| >7 | Ambient | Becomes pH dependent | - | [1] |

| 11 | 25 | - | 4.07 x 10⁻² day⁻¹ | [1] |

| 11 | 40 | Dissipation is twice as fast as at 25°C | - | [1] |

Experimental Protocol: Hydrolysis Study (General Approach based on OECD Guideline 111)

A standardized method to assess the hydrolysis of a chemical substance is outlined in the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: "Hydrolysis as a Function of pH".

-

Objective: To determine the rate of hydrolytic degradation of a substance in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures.

-

Materials:

-

Test substance (e.g., Alachlor, Propachlor)

-

Sterile aqueous buffer solutions (pH 4.0, 7.0, and 9.0)

-

Constant temperature chamber or water bath

-

Analytical instrumentation for quantification (e.g., HPLC, GC-MS)

-

-

Procedure:

-

Prepare sterile aqueous solutions of the test substance in each buffer at a known concentration.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

At predetermined time intervals, withdraw aliquots from each solution.

-

Analyze the concentration of the parent compound and, if possible, major hydrolysis products.

-

The degradation is assumed to follow pseudo-first-order kinetics. The rate constant (k) and half-life (t½) are calculated from the decline in concentration over time.

-

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In the environment, this process is primarily driven by sunlight.

Alachlor shows limited direct photolysis in water[2]. However, indirect photolysis, facilitated by substances like dissolved organic matter (DOM) and nitrate, can be a more significant degradation pathway, especially in surface waters[3].

Propachlor undergoes photodecomposition when exposed to UV light, leading to the formation of various degradation products[4]. The presence of photosensitizers, such as riboflavin, can accelerate its photodegradation under visible light[4].

Table 2: Photolysis Data for Alachlor and Propachlor

| Compound | Conditions | Half-life (t½) / Degradation | Key Products | Reference |

| Alachlor | Aqueous solution, 300 nm sunlamps | 1% degradation in 135 minutes (slow) | - | [2] |

| Alachlor | Natural waters with high nitrate (pH > 7.8) | Important degradation pathway | - | [3] |

| Propachlor | Aqueous solution, UV light | ~80% decomposition in 5 hours | N-isopropyloxindole, N-isopropyl-3-hydroxyoxindole | [4] |

| Propachlor | Aqueous solution, visible light with riboflavin | Almost complete degradation in 12 hours | m-hydroxypropachlor | [4] |

| Propachlor | Natural waters, sunlight | 26 to 73 days | Dechlorinated and hydroxy derivatives | [5] |

Experimental Protocol: Aqueous Photolysis Study (General Approach based on OECD Guideline 316)

The OECD Guideline for the Testing of Chemicals, Section 3, Test No. 316 provides a framework for assessing the phototransformation of chemicals in water.

-

Objective: To determine the rate and quantum yield of direct phototransformation of a chemical in water exposed to simulated or natural sunlight.

-

Materials:

-

Test substance

-

Purified water (e.g., Milli-Q)

-

Light source (e.g., xenon arc lamp simulating sunlight)

-

Actinometer (for measuring light intensity)

-

Reaction vessels (quartz or borosilicate glass)

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

-

-

Procedure:

-

Prepare an aqueous solution of the test substance and an actinometer solution.

-

Irradiate the solutions with a light source of known spectral distribution and intensity.

-

Maintain a constant temperature.

-

At various time points, sample the solutions and analyze for the concentration of the test substance and the actinometer.

-

Dark controls (vessels wrapped in aluminum foil) are run in parallel to account for non-photolytic degradation.

-

The quantum yield is calculated from the rate of disappearance of the test substance and the measured light intensity.

-

Biodegradation

Biodegradation, the breakdown of organic matter by microorganisms, is a primary route of dissipation for many herbicides in soil and water.

Aerobic Biodegradation

In the presence of oxygen, aerobic microorganisms can effectively degrade chloroacetanilide herbicides.

Alachlor is primarily degraded by soil microbes under aerobic conditions, with a half-life typically ranging from a few days to several weeks[2][6][7]. The degradation pathway often involves N-dealkylation and dechlorination[8][9].

Propachlor is also readily biodegraded by soil microorganisms. Several bacterial strains, including those from the genera Pseudomonas and Acinetobacter, have been shown to utilize propachlor as a carbon and energy source[10][11].

Table 3: Aerobic Soil Metabolism Data for Alachlor and Propachlor

| Compound | Soil Type | Temperature (°C) | Half-life (t½) | Key Metabolites | Reference |

| Alachlor | Various | Ambient | 2-3 weeks | 2-chloro-N-(2,6-diethylphenyl)acetamide, 2,6-diethylaniline | [12] |

| Alachlor | Natural soil | Ambient | 4.2 days | Alachlor ESA | [13] |

| Alachlor | Sludge-amended soil | Ambient | 5.8 days | Alachlor ESA | [13] |

| Propachlor | Not specified | Not specified | Not specified | N-isopropylacetanilide, acetanilide, acetamide, catechol | [11] |

Anaerobic Biodegradation

Under anaerobic (oxygen-depleted) conditions, such as in flooded soils or deeper sediment layers, the biodegradation of chloroacetanilides can also occur, though the pathways and rates may differ from aerobic degradation. For some chloroacetanilides, reductive dechlorination can be an initial step[14].

Table 4: Anaerobic Degradation Data for Metolachlor (a related chloroacetanilide)

| Compound | Soil Type | Temperature (°C) | Half-life (t½) | Reference |

| Metolachlor | Various | Not specified | 65-79 days | [15] |

Experimental Protocol: Soil Biodegradation Study (General Approach based on OECD Guideline 307)

The OECD Guideline for the Testing of Chemicals, Section 3, Test No. 307: "Aerobic and Anaerobic Transformation in Soil" provides a methodology for these studies.

-

Objective: To determine the rate of aerobic and/or anaerobic transformation of a chemical in soil and to identify major transformation products.

-

Materials:

-

Test substance (often radiolabeled, e.g., with ¹⁴C)

-

Freshly collected and characterized soil samples

-

Incubation vessels (e.g., biometer flasks)

-

Trapping solutions for volatile products (e.g., CO₂)

-

Analytical instrumentation (e.g., LSC for radiolabeled compounds, HPLC, GC-MS for metabolite identification)

-

-

Procedure (Aerobic):

-

Treat soil samples with the test substance at a relevant concentration.

-

Adjust the soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Incubate the samples in the dark at a constant temperature (e.g., 20-25°C) with a continuous flow of air.

-

At intervals, analyze soil samples for the parent compound and transformation products.

-

Analyze the trapping solutions to quantify mineralization (¹⁴CO₂ production).

-

-

Procedure (Anaerobic):

-

Pre-incubate the soil under aerobic conditions, then flood with water and purge with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

-

Treat the anaerobic soil with the test substance.

-

Incubate in the dark at a constant temperature.

-

Sampling and analysis are performed similarly to the aerobic study.

-

Visualization of Degradation Pathways and Experimental Workflows

Alachlor Degradation Pathway

The biodegradation of alachlor can proceed through different pathways depending on the microbial species involved. A common initial step is the removal of the methoxymethyl group.

Propachlor Degradation Pathways

Different bacterial strains can degrade propachlor via distinct metabolic routes.

Experimental Workflow for a Soil Degradation Study

The following diagram illustrates a typical workflow for conducting a soil degradation study according to OECD guidelines.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Alachlor | C14H20ClNO2 | CID 2078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indirect photolysis promoted by natural and engineered wetland water constituents: processes leading to alachlor degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. volcaniarchive.agri.gov.il [volcaniarchive.agri.gov.il]

- 5. researchgate.net [researchgate.net]

- 6. cdn.who.int [cdn.who.int]

- 7. Biodegradation of alachlor in liquid and soil cultures under variable carbon and nitrogen sources by bacterial consortium isolated from corn field soil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biodegradation of alachlor by soil streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. CDC - NBP - Biomonitoring Summaries - Alachlor [medbox.iiab.me]

- 13. Degradation of alachlor in natural and sludge-amended soils, studied by gas and liquid chromatography coupled to mass spectrometry (GC-MS and HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to N,N-dimethyl-2-phenoxypropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl-2-phenoxypropanamide is a small molecule belonging to the class of phenoxyalkanoic acid derivatives. While specific research on this exact compound is not extensively documented in public literature, its structural motifs suggest a history rooted in the exploration of biologically active compounds, particularly in the agrochemical and pharmaceutical fields. This guide provides a comprehensive overview of its likely discovery context, a detailed theoretical synthesis protocol, and an exploration of its potential biological activities based on analogous structures. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Discovery and History

The discovery of this compound is not explicitly detailed in readily available scientific literature, suggesting it may be a novel compound or a derivative synthesized for specific screening programs that have not been publicly disclosed. However, the history of its core structural components, the phenoxyalkanoic acids, is well-established.

The journey of phenoxyalkanoic acids began in the early 1940s with the discovery of synthetic auxins, a class of plant hormones. This research led to the development of the first commercially significant phenoxy herbicides, such as (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D), which were introduced in 1946.[1][2] These compounds were revolutionary in agriculture for their ability to selectively control broad-leaf weeds in cereal crops.[2][3] The mode of action for these herbicides involves mimicking the natural plant growth hormone indoleacetic acid (IAA), causing rapid and uncontrolled growth in susceptible plants.[1]

Further research into this class of compounds led to the development of derivatives with modified properties. For instance, the addition of a methyl group to the propanoic acid side chain, creating 2-phenoxypropanoic acid derivatives, was found to introduce chirality, with the (2R)-isomer often being the more biologically active enantiomer.[1] This lineage of research, focused on creating analogues with varied substituents on the phenyl ring and modifications to the carboxylic acid group, is the likely origin for the synthesis of compounds like this compound. The replacement of the carboxylic acid with an N,N-dimethylamide group is a common strategy in medicinal chemistry and agrochemistry to alter a molecule's solubility, metabolic stability, and interaction with biological targets.

The logical progression from phenoxyalkanoic acids to their amide derivatives is a standard approach in the development of new bioactive compounds. Therefore, it is probable that this compound was synthesized as part of a broader investigation into the structure-activity relationships of this chemical class, potentially exploring new herbicidal, antimicrobial, or other therapeutic applications.[4][5]

Chemical and Physical Properties

While experimental data for this compound is not available, its properties can be predicted based on its structure.

| Property | Predicted Value/Information |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Appearance | Likely a colorless to pale yellow oil or a low-melting solid |

| Solubility | Expected to have moderate solubility in organic solvents and limited solubility in water. |

| Chirality | The presence of a stereocenter at the second carbon of the propanamide chain indicates that it can exist as two enantiomers (R and S). |

Synthesis

The synthesis of this compound can be readily achieved through the amidation of 2-phenoxypropanoic acid. A common and efficient method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with dimethylamine.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Phenoxypropanoic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylamine (2M solution in THF)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Acid Chloride Formation:

-

To a solution of 2-phenoxypropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-phenoxypropanoyl chloride.

-

-

Amidation:

-

Dissolve the crude 2-phenoxypropanoyl chloride in anhydrous DCM and cool the solution to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of a 2M solution of dimethylamine in THF (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction completion by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

-

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the aromatic protons of the phenoxy group, the methine proton at the chiral center, the methyl protons of the propionyl group, and the two N-methyl groups. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, the chiral carbon, the propionyl methyl carbon, and the two N-methyl carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (193.24 g/mol ). |

| Infrared (IR) Spectroscopy | A characteristic strong absorption band for the amide carbonyl (C=O) stretch around 1650 cm⁻¹. |

Potential Biological Activity and Screening

Given its structural similarity to known bioactive molecules, this compound could exhibit a range of biological activities. The primary areas for investigation would be its potential as a herbicide, an antimicrobial agent, or an anti-inflammatory agent.

Postulated Signaling Pathway (Herbicidal Action)

If this compound acts as a synthetic auxin, it would likely interfere with the plant's natural hormone signaling pathways, leading to uncontrolled growth and eventually death.

Caption: Hypothetical auxin signaling pathway disruption.

Experimental Protocols for Biological Screening

4.2.1. Herbicidal Activity Assay

-

Objective: To determine the effect of the compound on plant growth.

-

Method:

-

Prepare solutions of this compound at various concentrations.

-

Treat seeds or seedlings of a model plant (e.g., Arabidopsis thaliana or a common weed species) with the test solutions.

-

Include a positive control (e.g., 2,4-D) and a negative control (solvent only).

-

Incubate the plants under controlled conditions (light, temperature, humidity).

-

Measure parameters such as germination rate, root length, and shoot biomass after a set period.

-

Calculate the half-maximal inhibitory concentration (IC₅₀).

-

4.2.2. Antimicrobial Activity Assay (Broth Microdilution Method)

-

Objective: To determine the minimum inhibitory concentration (MIC) against various microorganisms.

-

Method:

-

Prepare a serial dilution of this compound in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (known antibiotic) and negative (no compound) controls.

-

Incubate the plate at the optimal temperature for the microorganism.

-

Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth.

-

4.2.3. Anti-inflammatory Activity Assay (COX Inhibition Assay)

-

Objective: To assess the compound's ability to inhibit cyclooxygenase (COX) enzymes.

-

Method:

-

Use a commercial COX inhibitor screening assay kit (for both COX-1 and COX-2).

-

Prepare various concentrations of this compound.

-

Add the compound to the reaction mixture containing the respective COX enzyme and arachidonic acid as the substrate.

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

-

Calculate the IC₅₀ value for each enzyme to determine potency and selectivity.

-

Conclusion

While this compound is not a widely characterized compound, its structural relationship to the historically significant class of phenoxyalkanoic acids provides a strong basis for understanding its potential synthesis and biological applications. The methodologies outlined in this guide offer a comprehensive framework for its preparation and for the systematic evaluation of its herbicidal, antimicrobial, and anti-inflammatory properties. Further research into this and related compounds could lead to the discovery of novel agents with valuable applications in agriculture and medicine.

References

- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 2. The Phenoxy Herbicides: CAST | Weed Science | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Biological Targets for N,N-dimethyl-2-phenoxypropanamide: A Technical Guide

This technical guide provides a comprehensive overview of a systematic in silico approach to identify and characterize potential biological targets for the novel chemical entity, N,N-dimethyl-2-phenoxypropanamide. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the early phases of drug discovery.

Introduction to In Silico Target Prediction

The identification of a drug's molecular target is a critical and often rate-limiting step in the drug discovery pipeline. Traditional experimental approaches for target deconvolution can be resource- and time-intensive. In contrast, computational, or in silico, methods offer a rapid and cost-effective means to generate and prioritize hypotheses regarding a compound's mechanism of action.[1][2] These approaches leverage the vast and growing repositories of biological and chemical data to predict interactions between small molecules and macromolecular targets.[3]

This guide details a multi-step in silico workflow for predicting the targets of this compound, a compound with a phenoxypropanamide scaffold. This scaffold is of interest due to its presence in a variety of biologically active molecules. The workflow encompasses ligand-based and structure-based methods, culminating in a prioritized list of potential targets for subsequent experimental validation.

The In Silico Target Prediction Workflow

The overall workflow for the in silico target prediction of this compound is depicted below. This process begins with the analysis of the compound's structure and physicochemical properties, followed by a series of computational screening and modeling steps to identify and rank potential protein targets.

Methodologies and Hypothetical Results

This section details the core experimental protocols of the in silico workflow and presents hypothetical, yet plausible, quantitative data for this compound.

Ligand-based methods utilize the principle that structurally similar molecules are likely to have similar biological activities.

3.1.1. Chemical Similarity Searching

-

Experimental Protocol: The 2D structure of this compound is used as a query to search large chemical databases (e.g., PubChem, ChEMBL) for compounds with high structural similarity. The Tanimoto coefficient is a commonly used metric for quantifying similarity. The known biological targets of the most similar compounds are then identified as potential targets for the query molecule.

-

Hypothetical Results: A similarity search reveals several compounds with Tanimoto coefficients > 0.85 that are known to interact with G-protein coupled receptors (GPCRs) and certain metabolic enzymes.

| Similar Compound ID | Tanimoto Coefficient | Known Target(s) |

| CHEMBL12345 | 0.92 | Dopamine Receptor D2 |

| CHEMBL67890 | 0.88 | 5-Hydroxytryptamine Receptor 2A |

| CHEMBL24680 | 0.86 | Cytochrome P450 3A4 |

Table 1: Hypothetical Results from Chemical Similarity Searching.

3.1.2. Pharmacophore Screening

-

Experimental Protocol: A 3D pharmacophore model is generated from the structure of this compound, defining the spatial arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). This model is then used to screen a database of known protein targets, identifying those with binding sites that can accommodate the pharmacophore.

-

Hypothetical Results: The pharmacophore screening identifies several potential targets, with a notable enrichment for receptors and enzymes that possess a hydrophobic pocket adjacent to a hydrogen-bonding region.

| Potential Target | Pharmacophore Fit Score | Target Class |

| Adrenergic Receptor Alpha-1A | 0.95 | GPCR |

| Histamine H1 Receptor | 0.91 | GPCR |

| Fatty Acid Amide Hydrolase | 0.87 | Enzyme |

Table 2: Hypothetical Results from Pharmacophore Screening.

Structure-based methods require the 3D structure of the potential protein target and are used to model the direct interaction between the ligand and the protein.

3.2.1. Molecular Docking

-

Experimental Protocol: Molecular docking simulations are performed to predict the preferred binding orientation and affinity of this compound to the candidate protein targets identified in the ligand-based screens. A scoring function is used to estimate the binding energy (e.g., in kcal/mol).

-

Hypothetical Results: Docking studies provide a quantitative estimate of the binding affinity for the top-ranked potential targets.

| Protein Target | Docking Score (kcal/mol) | Predicted Key Interactions |

| Dopamine Receptor D2 | -9.8 | Pi-Pi stacking with Phe389, H-bond with Ser193 |

| Adrenergic Receptor Alpha-1A | -9.2 | Hydrophobic interactions with Leu112, Val116 |

| 5-HT2A Receptor | -8.7 | Pi-cation interaction with Lys203 |

Table 3: Hypothetical Molecular Docking Results.

Target Prioritization and Pathway Analysis

The final step in the in silico workflow is to integrate the data from the different computational approaches to prioritize the most likely biological targets.

-

Consensus Scoring: A consensus scoring approach is employed, where targets that are identified by multiple methods are ranked higher. For instance, a target that is predicted by both similarity searching and molecular docking is considered a high-confidence hit.

-

Pathway Analysis: The high-confidence targets are then subjected to pathway analysis to understand their roles in biological processes. This can help to elucidate the potential physiological effects of this compound.

Based on the hypothetical results, the Dopamine Receptor D2 and the Adrenergic Receptor Alpha-1A would be prioritized as the most promising targets for experimental validation. A potential signaling pathway involving these receptors is illustrated below.

References

- 1. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]

- 3. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Analysis of N,N-dimethyl-2-phenoxypropanamide in Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-2-phenoxypropanamide is a chemical compound of interest in various fields, including agricultural science and environmental monitoring. Its potential presence in soil necessitates robust and reliable analytical methods for its detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound in soil matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are intended to provide a framework for researchers to develop and validate in-house procedures for routine analysis.

While specific validated methods for this compound in soil are not widely published, the following protocols have been adapted from established methods for analogous compounds, such as phenoxy herbicides and other amide-based chemicals.[1][2][3][4]

Analytical Methods Overview

Two primary analytical techniques are presented for the determination of this compound in soil:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely available technique suitable for the analysis of volatile and semi-volatile compounds.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the analysis of a wide range of compounds, including those that are not amenable to GC analysis without derivatization.

The general workflow for both methods involves soil sample collection, preparation, extraction of the analyte, cleanup of the extract, and subsequent instrumental analysis.

Figure 1: General experimental workflow for the analysis of this compound in soil.

Experimental Protocols